molecular formula C14H16O2 B2823532 3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287330-78-1

3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2823532
CAS No.: 2287330-78-1
M. Wt: 216.28
InChI Key: VNLKVEBONQRSSJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. The presence of the 3,5-dimethylphenyl group adds to its unique chemical properties, making it an interesting subject for research in various fields such as medicinal chemistry and materials science.

Chemical Reactions Analysis

3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid and strained bicyclo[1.1.1]pentane core allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the 3,5-dimethylphenyl group, providing distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-3-10(2)5-11(4-9)13-6-14(7-13,8-13)12(15)16/h3-5H,6-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLKVEBONQRSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C23CC(C2)(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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